Iometin (131I)
CAS No.: 17033-83-9
Cat. No.: VC1591346
Molecular Formula: C14H18IN3
Molecular Weight: 359.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17033-83-9 |
---|---|
Molecular Formula | C14H18IN3 |
Molecular Weight | 359.22 g/mol |
IUPAC Name | N-(7-(131I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15+4 |
Standard InChI Key | XKUMTLINEKGTOG-OZMBLXRMSA-N |
Isomeric SMILES | CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[131I] |
SMILES | CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Canonical SMILES | CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Introduction
Chemical and Physical Properties
Molecular Structure and Identification
Iometin (131I) possesses distinct chemical properties that contribute to its effectiveness as a radiopharmaceutical. The following table outlines its key chemical characteristics:
Property | Value |
---|---|
Stereochemistry | ACHIRAL |
Molecular Formula | I.Na |
Molecular Weight | 153.89589345 |
Optical Activity | NONE |
Defined Stereocenters | 0 / 0 |
E/Z Centers | 0 |
Charge | 0 |
SMILES Notation | [Na+].[131I-] |
InChIKey | FVAUCKIRQBBSSJ-LAIFMVDKSA-M |
The compound is chemically represented as sodium iodide with the radioactive isotope iodine-131, which confers its therapeutic and diagnostic properties .
Nuclear Properties
The radiological characteristics of iodine-131 are crucial to understanding its medical applications:
Nuclear Property | Value |
---|---|
Half-life | 8.0249(6) days |
Isotope mass | 130.90612638(65) Da |
Spin | 7/2+ |
Decay products | 131Xe |
Decay mode | β− + γ |
Decay energy | 0.970789 MeV |
This relatively short half-life makes iodine-131 particularly suitable for medical applications, as it delivers its therapeutic radiation dose over a clinically relevant timeframe while limiting long-term radiation exposure .
Pharmacological Profile
Mechanism of Action
Iometin (131I) works through a combination of specific physiological uptake and radiation-induced cellular damage. When administered orally, sodium iodide I-131 is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide ions are then concentrated in the thyroid via the sodium/iodide symporter, a natural mechanism by which the thyroid gland collects iodine from the bloodstream. Once trapped in thyroid cells, the iodide is oxidized to iodine .
The therapeutic effect primarily results from the beta emission of iodine-131, which causes destruction of thyroidal tissue through direct ionization and excitation of molecules, leading to their dissociation. Approximately 90% of local irradiation from sodium iodide I-131 results from beta radiation, while the remaining 10% comes from gamma radiation .
Pharmacokinetics
The pharmacokinetic profile of Iometin (131I) is characterized by:
-
Absorption: Following oral administration, sodium iodide I-131 is absorbed rapidly from the upper gastrointestinal tract, with 90% absorption occurring within 60 minutes .
-
Distribution: After absorption, the iodide is primarily distributed within the extracellular fluid of the body. The thyroid uptake of iodide is typically increased in hyperthyroidism and in goiter with impaired hormone synthesis, decreased in hypothyroidism, and normal to decreased in hypothyroidism patients receiving iodine .
-
Metabolism: Trapped iodide is oxidized to iodine and organically incorporated rapidly, with the iodide trap of the thyroid containing less than 0.2% free iodide compared to organically bound iodine. This process results in further concentration of iodine in the thyroid gland to about 500 times that in the blood .
-
Elimination: Sodium iodide I-131 is excreted by the kidneys. The normal range of urinary excretion is 37% to 75% of the administered dose, varying with the thyroid and renal function of the patient .
Clinical Applications
Therapeutic Indications
Iometin (131I) has established therapeutic applications in the following conditions:
-
Hyperthyroidism: Used to treat an overactive thyroid, including Graves' disease, by destroying a portion of the thyroid tissue to reduce hormone production .
-
Thyroid Carcinomas: Effective for treating differentiated thyroid cancers (papillary and follicular) that take up iodine, especially following thyroidectomy to eliminate any remaining thyroid tissue or metastases .
-
Palliative Treatment: Can provide palliative effects in patients with advanced thyroid malignancy if the metastatic lesions take up iodine .
Diagnostic Applications
In addition to its therapeutic uses, Iometin (131I) is employed in diagnostic procedures:
-
Radioactive Iodide (RAI) Uptake Test: Used to evaluate thyroid function by measuring the ability of the thyroid gland to take up iodine, which helps in diagnosing various thyroid disorders .
Clinical Efficacy and Research Findings
Effectiveness in Graves' Disease
A comprehensive retrospective study evaluating 207 patients with Graves' disease treated with iodine-131 therapy demonstrated significant clinical efficacy:
Timeframe | Hypothyroid | Euthyroid | Still Toxic | Required Second Dose |
---|---|---|---|---|
3 months | 56.5% (117/207) | 11.5% (24/207) | 31.9% (66/207) | - |
6 months | 56.5% (117/207) | 21.7% (45/207) | 21.7% (45/207) | - |
9 months | 56.5% (117/207) | 23.2% (48/207) | 20.3% (42/207) | 20.3% (42/207) |
Factors Affecting Treatment Success
Research has identified several factors that influence the success rate of Iometin (131I) therapy:
-
Dose of 131I: Higher doses are associated with higher success rates and reduced time to achieve cure .
-
Previous Thyroid Surgery: Patients with a history of thyroid surgery demonstrated a more favorable response to therapy .
-
Treatment Approach: Different approaches exist regarding optimal dosing. The American Thyroid Association recommends 370-555 MBq (10-15 mCi) or 5.5 MBq (150 µCi) per gram of thyroid tissue, while the Royal College of Physicians (UK) suggests a fixed activity of 400-600 MBq .
Dosage and Administration
Standard Dosing Protocols
Dosing recommendations vary based on the indication and institutional protocols:
Indication | Recommended Dose |
---|---|
Hyperthyroidism | 370-555 MBq (10-15 mCi) |
Thyroid Cancer | Typically higher doses, individualized based on extent of disease |
Diagnostic RAI Uptake | Lower doses, typically 1-5 mCi |
The European Association of Nuclear Medicine recommends administration of a calculated activity of 131I to deliver an absorbed dose of 150 Gy to the thyroid for achieving euthyroidism .
Treatment Context | Common Adverse Effects |
---|---|
Benign Disease Treatment | Sialadenitis, chest pain, tachycardia, iododerma, itching skin, rash, hives, hypothyroidism, hyperthyroidism, thyrotoxic crisis, hypoparathyroidism, local swelling |
Malignant Disease Treatment | Radiation sickness, bone marrow depression, anemia, leucopenia, thrombocytopenia, blood dyscrasia, leukemia, solid cancers, lacrimal gland dysfunction, salivary gland dysfunction |
The most common outcome of therapeutic radioiodine treatment is hypothyroidism, which is often an expected and manageable consequence requiring lifelong thyroid hormone replacement therapy .
Long-term Effects and Genetic Considerations
Research has documented several long-term and genetic effects associated with iodine-131 exposure:
-
Chromosomal Abnormalities: Studies have shown increases in chromosomal aberrations (CA) and micronuclei (MN) content following treatment with 131I .
-
Persistent Biological Damage: Research by M'Kacher et al. found evidence of persistent biological damage for up to 2 years after treatment exposure using conventional CA assays or chromosome 4 staining .
-
Cellular Effects: Iodine-131 has been shown to alter transcriptional profiles, increase p21 levels, and prolong cell cycle arrest for up to 5 days, indicating cell senescence rather than immediate apoptosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume